molecular formula C25H28N4O2S B2488830 N-(2,3-dimethylphenyl)-2-((6-(4-methylbenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide CAS No. 866866-54-8

N-(2,3-dimethylphenyl)-2-((6-(4-methylbenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2488830
CAS No.: 866866-54-8
M. Wt: 448.59
InChI Key: KSOPTQQTIBHVAY-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-((6-(4-methylbenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide is a potent and selective agonist of the G-protein coupled receptor 52 (GPR52) , an orphan receptor highly expressed in the brain, particularly in the striatum. This compound has emerged as a critical pharmacological tool for investigating novel therapeutic pathways for psychiatric and movement disorders. Research indicates that GPR52 agonists like this molecule offer a potential non-dopaminergic strategy for conditions such as schizophrenia; preclinical studies suggest that activation of GPR52 can modulate brain circuits to reduce psychosis-like behaviors and produce antipsychotic-like effects without inducing catalepsy , a common side effect of typical antipsychotics. Furthermore, its mechanism of action, which involves increasing cyclic AMP (cAMP) signaling, positions it as a valuable compound for probing the role of this receptor in modulating basal ganglia function and its implications for Parkinson's disease and Huntington's disease . Its research value lies in its ability to help elucidate GPR52's physiology and validate it as a promising target for next-generation central nervous system (CNS) therapeutics.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[[6-[(4-methylphenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O2S/c1-16-7-9-19(10-8-16)13-29-12-11-22-20(14-29)24(31)28-25(27-22)32-15-23(30)26-21-6-4-5-17(2)18(21)3/h4-10H,11-15H2,1-3H3,(H,26,30)(H,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOPTQQTIBHVAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC3=C(C2)C(=O)NC(=N3)SCC(=O)NC4=CC=CC(=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethylphenyl)-2-((6-(4-methylbenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with potential biological activities. This article reviews its biological activity based on recent research findings, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Molecular Formula : C25H27N3O2S
Molar Mass : 429.56 g/mol
CAS Number : Not available in current databases.

The compound exhibits biological activity primarily through the inhibition of specific enzymes and pathways involved in cancer proliferation and other diseases. It is hypothesized to interact with various molecular targets due to its structural complexity.

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit carbonic anhydrase isoforms, which are implicated in tumor growth and metastasis. This inhibition could lead to reduced tumor cell proliferation and enhanced apoptosis in cancer cells .
  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins. For instance, increased levels of Bax and decreased levels of Bcl-2 were observed in treated MCF-7 breast cancer cells .

Anticancer Properties

Recent investigations into the anticancer properties of this compound have yielded promising results:

Cell Line IC50 (μM) Mechanism
MCF-73.96 ± 0.21Induction of intrinsic apoptotic pathway
Caco-25.87 ± 0.37Apoptosis via caspase activation

These findings indicate that the compound has significant potential as a therapeutic agent against breast and colorectal cancers.

Other Biological Activities

The compound's diverse structure suggests potential activities beyond anticancer effects:

  • Anti-inflammatory Activity : There is emerging evidence that compounds with similar structures possess anti-inflammatory properties by inhibiting inflammatory cytokines.
  • Antimicrobial Activity : Some derivatives have shown promise against bacterial strains, indicating a potential role in treating infections.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

  • Case Study on MCF-7 Cells : A study demonstrated that treatment with structurally related compounds led to significant reductions in cell viability and induced apoptosis through mitochondrial pathways .
  • In Vivo Studies : Animal models treated with related compounds exhibited reduced tumor sizes and improved survival rates compared to controls.

Comparison with Similar Compounds

Key Observations :

  • Thieno-pyrimidine analogs (e.g., ) show higher thermal stability (melting points >200°C).
  • Substituents : Electron-withdrawing groups (e.g., dichloro in ) may improve binding to hydrophobic enzyme pockets, while bulky substituents (e.g., isopropyl in ) could reduce solubility. The target compound’s 4-methylbenzyl group balances lipophilicity and steric hindrance.

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